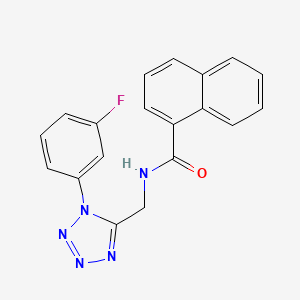
2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that is commonly used in scientific research. This compound was first synthesized in the 1990s and has since been used to study the effects of cannabinoids on the human body. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC.
Scientific Research Applications
Synthesis and Characterization Techniques
Synthetic Approaches and Spectroscopic Characterization
Research on compounds with similar structural motifs to "2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone" often employs click chemistry approaches, leading to the synthesis of novel molecules with potential biological applications. For instance, Govindhan et al. (2017) synthesized a compound using a click chemistry approach, which was then characterized using IR, NMR, and MS studies, illustrating the compound's thermal stability and crystal structure through XRD analysis (Govindhan et al., 2017).
Molecular Docking and Biological Applications
The synthesized molecules are often evaluated for their biological relevance through cytotoxicity studies and molecular docking, providing insights into their pharmacokinetics and potential as carrier proteins or therapeutic agents. The interaction with human serum albumin, for instance, is studied using fluorescence spectroscopy to understand the pharmacokinetic nature for further biological application (Govindhan et al., 2017).
Potential Applications in Scientific Research
Anticancer Activity
Novel sulfones with hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties have been synthesized, starting from compounds containing piperidine moieties. These compounds were evaluated for their in vitro anticancer activity against breast cancer cell lines, showing the potential of piperidine derivatives in anticancer research (Bashandy et al., 2011).
Wound-Healing Potential
The in vivo wound-healing potential of derivatives similar to the query compound has been evaluated, showing significant wound healing and faster epithelialization, indicating the relevance of these compounds in developing therapeutic agents for wound management (Vinaya et al., 2009).
Antimicrobial Activity
Tetrazole and piperidine nuclei-containing heterocyclic compounds have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit promising activity compared to reference drugs, highlighting the potential of piperidine derivatives in antimicrobial drug development (Elavarasan et al., 2014).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3S2/c1-13(2)12-22(19,20)15-7-9-17(10-8-15)16(18)11-21-14-5-3-4-6-14/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAJBXFZYWMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B2931529.png)
![N'-(3-chloro-4-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2931531.png)
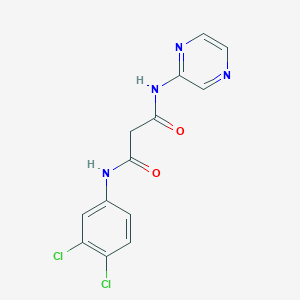
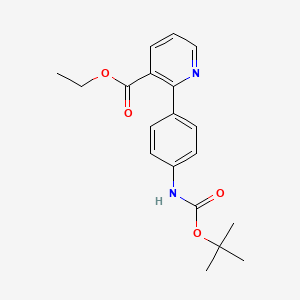
![methyl 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2931535.png)
![5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2931538.png)
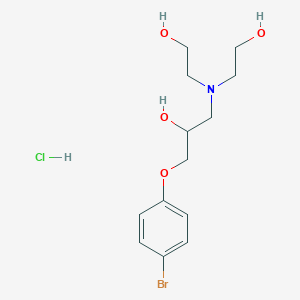
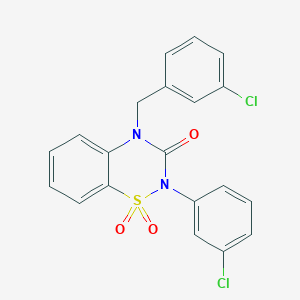
![4-{1-[3-(4-Ethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-methylphenyl) pyrrolidin-2-one](/img/structure/B2931541.png)
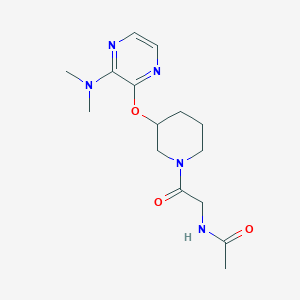


![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)
